molecular formula C18H18N2O2 B610738 3-Butyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one CAS No. 89109-20-6

3-Butyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one

Cat. No. B610738
CAS RN: 89109-20-6
M. Wt: 294.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

SCH 12223 is a unique agent which protects both gastric and intestinal epithelia from noxious stimuli.

Scientific Research Applications

Antiallergy Agent

A novel class of antiallergy agents includes substituted 1,8-naphthyridin-2(1H)-ones, which have shown potential in inhibiting allergic and nonallergic bronchospasm in animal models. 1-Phenyl-3-n-butyl-4-hydroxynaphthyridin-2(1H)-one, a compound in this series, was identified for its promising antiallergy activity, potentially through the inhibition of sulfidopeptide leukotrienes release (Sherlock et al., 1988).

Cytotoxic Activity

Research has focused on the cytotoxic activity of 2-phenyl-1,8-naphthyridin-4(1H)-one derivatives, aiming to enhance their pharmacokinetic characteristics for preclinical studies. This has led to the synthesis of several 3-carboxylic acid derivatives designed to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for drug development (Kai Lin, 2006).

Synthesis for ACAT Inhibition

Efforts in synthesizing naphthyridine parts of potent ACAT (acyl-CoA: cholesterol acyltransferase) inhibitors include 3-Amino-4-[3-(3-benzyloxypropoxy)phenyl]-1-butyl-1,8-naphthyridin-2(1H)-one. This synthesis is part of developing effective inhibitors of ACAT, a target for treating cholesterol-related disorders (Ban et al., 2005).

Photoinduced Molecular Transformations

Investigations into photoinduced molecular transformations using 4-hydroxy-1-phenyl[1,8]naphthyridin-2(1H)-one have contributed to the understanding of regioselective scission of cyclobutanoxyl radicals. This research aids in exploring novel methods for molecular rearrangement and synthesis in organic chemistry (Senboku et al., 1996).

Antitumor Agents

The substituted 2-aryl-1,8-naphthyridin-4(1H)-ones have been synthesized and evaluated for their potential as antitumor agents. These compounds showed significant cytotoxic effects against various human tumor cell lines and inhibited tubulin polymerization, suggesting their potential in cancer therapy (Chen et al., 1997).

Synthesis of Pentacyclic Polyheterocycles

The synthesis of pentacyclic polyheterocycles has been achieved through regioselective Claisen rearrangement of 4-(4′-aryloxybut-2′-ynyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-ones. This methodology is important for the creation of complex molecular structures with potential pharmaceutical applications (Majumdar & Rafique-ul-Islam, 2007).

Antibacterial Activity

Studies on the antibacterial activity of various 1,8-Naphthyridinyl-1,3,4-oxadiazoles, synthesized from 3-Phenyl-1,8-naphthyridin-2(1H)-one, have contributed to the development of new antibacterial compounds (Mogilaiah et al., 2004).

properties

CAS RN

89109-20-6

Product Name

3-Butyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one

Molecular Formula

C18H18N2O2

Molecular Weight

294.35

IUPAC Name

3-butyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C18H18N2O2/c1-2-3-10-15-16(21)14-11-7-12-19-17(14)20(18(15)22)13-8-5-4-6-9-13/h4-9,11-12,21H,2-3,10H2,1H3

SMILES

CCCCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Sch 12223;  Sch12223;  Sch-12223.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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